5-Ethynyl-2-methyl-quinoline
Description
5-Ethynyl-2-methyl-quinoline is a quinoline derivative featuring a methyl group at position 2 and an ethynyl (-C≡CH) group at position 4. Quinoline derivatives are renowned for their heterocyclic aromatic structure, which enables diverse biological and pharmacological activities, including roles as HIV-1 integrase inhibitors, antiallergic agents, and anticancer compounds .
Properties
Molecular Formula |
C12H9N |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-ethynyl-2-methylquinoline |
InChI |
InChI=1S/C12H9N/c1-3-10-5-4-6-12-11(10)8-7-9(2)13-12/h1,4-8H,2H3 |
InChI Key |
HWXCGNBOEACVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features and properties of 5-Ethynyl-2-methyl-quinoline and related compounds:
Key Observations:
Substituent Position: The position of substituents significantly impacts biological activity. For example, E-2-styrylquinolines derive their bioactivity (e.g., HIV-1 inhibition) from the conjugated styryl group at position 2, enabling π-π interactions with target enzymes . In contrast, the ethynyl group at position 5 in this compound may favor nucleophilic addition or cycloaddition reactions, broadening synthetic utility.
Functional Group Effects: Ethynyl vs. Styryl: The ethynyl group’s linear geometry and electron-withdrawing nature could reduce steric hindrance and alter electronic distribution compared to the planar, electron-rich styryl group. This may influence binding kinetics in drug-target interactions. Hydroxy vs.
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